2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Description
Properties
IUPAC Name |
2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3/c13-12(14)17-7-6-16-11(17)8-10(15)9-4-2-1-3-5-9/h1-7,10,12H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVWBHWBHHBOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN2C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves constructing the imidazole ring bearing the difluoromethyl substituent, followed by introduction or coupling of the phenylethanamine side chain. The difluoromethyl group is typically introduced via difluoromethylation reagents or precursors under controlled conditions.
Difluoromethylation Techniques
Recent advances in difluoromethylation chemistry provide practical routes to install the difluoromethyl group on heterocycles such as imidazoles:
Use of bench-stable S-(difluoromethyl)sulfonium salts as difluorocarbene precursors allows mild and selective difluoromethylation of heteroaromatic compounds. The reaction proceeds via base-mediated generation of difluorocarbene, which then reacts with nucleophilic sites on the imidazole ring to form the difluoromethylated product.
Optimization studies show that mild bases like LiOH in solvents such as toluene or dichloromethane at room temperature yield high conversions (up to 70% isolated yield for related substrates). The mechanism involves formation of a difluoromethyl anion intermediate followed by protonation.
Stepwise Synthesis Approach
A plausible synthetic route, adapted from literature and commercial preparation notes, includes:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1-(difluoromethyl)-1H-imidazole-2-yl intermediate | Difluoromethylation of imidazole precursor using S-(difluoromethyl)sulfonium salt, base (LiOH), solvent (toluene), room temp | Difluoromethylated imidazole intermediate |
| 2 | Coupling with phenylethanamine moiety | Reaction of difluoromethylated imidazole with phenylacetaldehyde or suitable phenylethanamine precursor under reductive amination or nucleophilic substitution conditions | Formation of this compound |
| 3 | Purification | Preparative HPLC, recrystallization, or preparative TLC | Pure target compound |
Experimental Details from Crystallographic and Synthetic Studies
The starting materials are generally of analytical grade and used without further purification.
Reaction mixtures are stirred at room temperature for several hours (e.g., 7 hours) in methanol or other polar solvents to facilitate coupling reactions.
Purification involves drying under reduced pressure followed by recrystallization using methanol/hexane mixtures to obtain crystalline products suitable for structural analysis.
Structural confirmation is achieved using X-ray crystallography programs such as SHELXT-2014 and SHELXL-2019, with hydrogen atoms geometrically idealized.
Research Findings and Optimization
The difluoromethylation step is critical and benefits from the use of stable sulfonium salt reagents, which avoid harsh conditions and enable high functional group tolerance.
Reaction yields and selectivity depend on solvent choice, base strength, and reaction time. Toluene and dichloromethane are preferred solvents, and LiOH is an effective base.
Post-reaction purification techniques such as preparative HPLC and recrystallization are standard to isolate the compound in high purity, essential for pharmaceutical-grade materials.
Summary Table of Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Materials | Imidazole derivative, phenylethanamine or aldehyde precursors | Analytical grade |
| Difluoromethylation Reagent | S-(difluoromethyl)sulfonium salt | Bench-stable, mild conditions |
| Base | Lithium hydroxide (LiOH) | 2.0 - 2.2 equivalents |
| Solvent | Toluene, dichloromethane, methanol | Depends on step |
| Temperature | Room temperature (20–25 °C) | Mild conditions |
| Reaction Time | 0.5 to 7 hours | Varies by step |
| Purification | Recrystallization, preparative HPLC, preparative TLC | Ensures high purity |
| Yield | Up to ~70% for difluoromethylation step | Varies by substrate |
Concluding Remarks
The preparation of this compound leverages modern difluoromethylation methodologies using stable sulfonium salts under mild conditions, followed by coupling with phenylethanamine derivatives. The process is amenable to scale-up and produces high-purity material suitable for pharmaceutical research. Optimization of reaction conditions and purification techniques ensures reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of suitable solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine exhibit significant anticancer properties. For instance, imidazole derivatives have been studied for their ability to inhibit various cancer cell lines, including breast cancer. These compounds often act by disrupting microtubule dynamics or inhibiting critical signaling pathways involved in cancer progression .
Antimicrobial Properties
Imidazole derivatives are recognized for their antimicrobial activities. The structural configuration of this compound may enhance its interaction with microbial targets, making it a candidate for further studies in developing new antimicrobial agents .
Potential as a Drug Scaffold
The compound serves as a versatile scaffold for the design of new drugs targeting various diseases. Modifications to the imidazole ring and the phenylethylamine moiety can lead to improved potency and selectivity against specific biological targets, thus broadening its application in drug discovery .
Synthesis and Characterization
A study on the synthesis of related imidazole derivatives highlights the importance of structural modifications to optimize biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of functional groups that can enhance efficacy against specific targets .
Biological Evaluation
In a comparative study, derivatives of imidazole were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that certain modifications led to increased potency, suggesting that this compound could be tailored for enhanced therapeutic effects .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Imidazole derivatives | Inhibition of cell proliferation |
| Antimicrobial | Various imidazole analogs | Broad-spectrum antimicrobial activity |
| Drug Scaffold Potential | 2-[1-(difluoromethyl)... | Versatile for modifications in drug design |
Mechanism of Action
The mechanism by which 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific enzymes, resulting in altered cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Structural and Functional Insights
Fluorination Effects: The difluoromethyl group (-CF₂H) in the target compound provides a balance between lipophilicity and steric demand, improving membrane permeability compared to non-fluorinated analogs like WA0 . Trifluoromethyl (-CF₃) substituents (e.g., in ) increase electron-withdrawing effects and potency but may reduce solubility due to higher molecular weight .
Backbone Modifications: WA0 lacks fluorination but shares the phenylethylamine-imidazole core, highlighting the importance of this scaffold in receptor binding .
Stereochemical Influence :
- Chiral centers in WA0 and (1S)-1-4-(1H-imidazol-1-yl)phenylethan-1-amine significantly impact bioactivity. For example, WA0’s (R)-configuration may optimize interactions with chiral receptors .
Pharmacokinetic Properties :
- The target compound’s discontinued status () suggests challenges in synthesis or efficacy compared to fluorinated analogs like , which features a methyl-imidazole and fluorophenyl group for improved stability .
Biological Activity
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine, also known by its CAS number 1251922-76-5, is a compound with significant potential in biological applications due to its unique chemical structure. The presence of the difluoromethyl group and the imidazole ring contributes to its diverse biological activities, including antimicrobial and antifungal properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by research findings and case studies.
The molecular formula of this compound is , with a molecular weight of 237.25 g/mol. Its structure features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₂N₃ |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 1251922-76-5 |
| IUPAC Name | 2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethanamine |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole ring and the introduction of the difluoromethyl group. A common synthetic route involves:
- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving glyoxal and ammonia.
- Introduction of the Difluoromethyl Group : This step often utilizes nucleophilic substitution reactions with suitable difluoromethylating agents.
- Attachment of the Phenylethyl Moiety : This is accomplished through a condensation reaction with an appropriate aldehyde or ketone.
Antimicrobial Properties
Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have highlighted its effectiveness against various fungi and bacteria:
- Antifungal Activity : The compound has demonstrated activity against Candida albicans and other pathogenic fungi. In vitro studies suggest that it is more effective as an antifungal agent compared to its antibacterial properties .
Case Studies
Several studies have investigated the biological efficacy of related compounds:
- Antifungal Activity : A study reported that derivatives of imidazole compounds showed higher antifungal activity than antibacterial and anticancer activities .
- In Vitro Testing : In vitro assays indicated that certain substituted imidazoles exhibited potent antifungal properties against dermatophytes and yeasts, suggesting that structural modifications can enhance biological activity.
- Toxicity Assessments : Toxicity evaluations using the Brine-Shrimp lethality assay revealed that while some derivatives exhibited effective antifungal properties, their toxicity profiles varied significantly, indicating a need for careful evaluation in drug development .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity to these targets, potentially modulating their activity and leading to the observed biological effects.
Q & A
(Basic) What established synthetic routes are available for 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine, and what parameters critically influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 1-(difluoromethyl)-1H-imidazole with a brominated phenylethanone precursor (e.g., 2-bromo-1-phenylethanone) in a polar aprotic solvent like dimethylformamide (DMF) to form the imidazole-substituted ketone intermediate.
- Step 2: Reduce the ketone to the amine using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Critical Parameters:
- Solvent Choice: DMF enhances nucleophilic substitution efficiency due to its high polarity .
- Temperature: Elevated temperatures (~80–100°C) accelerate Step 1 but may promote side reactions.
- Catalyst: Palladium-based catalysts improve reduction efficiency in Step 2 .
- Purification: Column chromatography or recrystallization (e.g., using ethanol/water) ensures >95% purity .
(Basic) Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the imidazole ring substitution pattern and difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., O–H⋯N interactions in ethanol derivatives) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 278.12) .
(Basic) What in vitro biological screening approaches are recommended for initial evaluation of this compound’s activity?
Answer:
- Antifungal Assays: Use Candida species (e.g., C. albicans) in broth microdilution tests, comparing IC₅₀ values to fluconazole controls. Esters of related imidazole-phenylethanol derivatives show enhanced activity .
- Cancer Cell Lines: Screen against EGFR-overexpressing cells (e.g., A549) via MTT assays. Structural analogs with benzimidazole moieties exhibit EGFR inhibition .
- Enzyme-Linked Assays: Test binding to cytochrome P450 enzymes to assess metabolic stability .
(Advanced) How can researchers optimize synthetic yield while minimizing byproduct formation?
Answer:
- DoE (Design of Experiments): Apply factorial design to vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading (5–20 mol% Pd/C). Response surface methodology identifies optimal conditions .
- Byproduct Analysis: Use LC-MS to detect impurities (e.g., unreacted bromoketone or over-reduced amines). Adjust NaBH₄ stoichiometry to prevent over-reduction .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity .
(Advanced) How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For example, antifungal activity varies with inoculum size in Candida assays .
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical discrepancies (e.g., racemic vs. enantiopure forms) .
- Meta-Analysis: Compare IC₅₀ values across studies using standardized units (µM) and statistical tools (e.g., ANOVA) to identify outliers .
(Advanced) What computational strategies predict binding affinity to targets like EGFR or cytochrome P450?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the difluoromethyl group and EGFR’s hydrophobic pocket (PDB: 1M17). Prioritize compounds with ΔG < -8 kcal/mol .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) for binding site residues .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP ~2.5) and cytochrome P450 inhibition (CYP3A4 > 50% at 10 µM) .
(Advanced) How can reaction engineering principles improve scalability for preclinical studies?
Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for Step 1 (bromoketone substitution) using microfluidic systems, reducing batch variability .
- Process Analytical Technology (PAT): Implement in-line FT-IR to monitor reaction progress and automate quenching .
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
